N-methyl-3-(methylamino)-4-nitrobenzamide

概要

説明

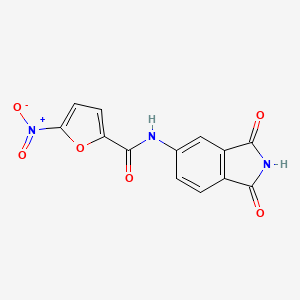

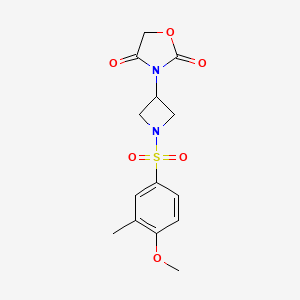

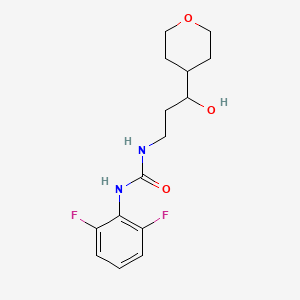

“N-methyl-3-(methylamino)-4-nitrobenzamide” would be a compound containing an amide group (-CONH2), a nitro group (-NO2), and two methylamino groups (-NHCH3). The presence of these functional groups could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the polar amide and nitro groups, which could form intramolecular hydrogen bonds. The methylamino groups could also contribute to the overall structure .Chemical Reactions Analysis

The amide and nitro groups in this compound could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis reactions, while the nitro group could be reduced to an amine .Physical And Chemical Properties Analysis

Based on the functional groups present, this compound would likely be polar and could exhibit strong intermolecular forces, leading to a relatively high boiling point. The presence of the nitro group could make this compound potentially explosive .科学的研究の応用

Enhancing DNA Repair Mechanisms

Research indicates that compounds related to benzamide, such as N-methyl-3-(methylamino)-4-nitrobenzamide, can enhance unscheduled DNA synthesis after ultraviolet irradiation in human lymphocytes. This suggests a potential role in improving DNA repair mechanisms, particularly in cells damaged by UV light. The correlation between the inhibitory activities of these compounds and their effects on DNA synthesis highlights their significance in cellular protection and repair processes (Miwa et al., 1981).

Spectroscopic Studies

Spectroscopic studies on derivatives of benzamide, including this compound, have revealed that these compounds can undergo conformation changes in the excited state, influenced by proton transfer reactions or twisted intramolecular charge-transfer processes. These findings offer insights into the fluorescent properties of these compounds, which could be harnessed in the development of new materials or in the field of molecular probes (Brozis et al., 1999).

Medicinal Chemistry Applications

The activation of poly (ADP-ribose) polymerase (PARP) has been identified as a critical mediator in cell damage processes, such as photoreceptor cell apoptosis induced by N-methyl-N-nitrosourea (MNU). Studies have shown that PARP inhibitors, which share structural similarities with this compound, can rescue photoreceptor cells from apoptosis, suggesting a potential therapeutic application in preventing retinal damage (Miki et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-3-(methylamino)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-10-7-5-6(9(13)11-2)3-4-8(7)12(14)15/h3-5,10H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRJCALGAKPSJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2995174.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2995183.png)

![(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2995188.png)

![N-(4-acetamidophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2995192.png)

![2-[6-(Chlorosulfonyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-YL]acetic acid](/img/structure/B2995194.png)